N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a methoxy group, a nitrophenyl group, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazino derivatives.
Scientific Research Applications
N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N4O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H22N4O5/c1-33-21-13-12-20(28(31)32)14-19(21)15-26-27-22(29)16-25-24(30)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,16H2,1H3,(H,25,30)(H,27,29)/b26-15+ |
InChI Key |
GIUTVAPAPSKXLL-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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